Cinnamylamine

Catalog No.
S621379
CAS No.
4335-60-8
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamylamine

CAS Number

4335-60-8

Product Name

Cinnamylamine

IUPAC Name

(E)-3-phenylprop-2-en-1-amine

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+

InChI Key

RDAFNSMYPSHCBK-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCN

Synonyms

3-amino-1-phenylprop-1-ene, 3-phenyl-2-propen-1-amine, cinnamylamine

Canonical SMILES

C1=CC=C(C=C1)C=CCN

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN

The exact mass of the compound Cinnamylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cinnamylamine (CAS: 4335-60-8) is a primary allylic amine featuring a conjugated phenyl ring and a reactive carbon-carbon double bond. As a bifunctional building block, it provides both nucleophilic amine reactivity and an electrophilic, cross-coupling-ready olefinic site [1]. In industrial and pharmaceutical procurement, it serves as the direct structural precursor to widely used antimycotics (e.g., naftifine) and calcium channel blockers (e.g., flunarizine, cinnarizine) [2]. Its primary commercial value lies in delivering the intact cinnamyl moiety in a single step, bypassing the need for complex, multi-step olefination or transition-metal-catalyzed cross-coupling reactions required when starting from simpler aliphatic amines.

Substituting cinnamylamine with simpler analogs like allylamine or saturated equivalents like 3-phenylpropylamine fundamentally disrupts downstream synthesis and processability. Allylamine lacks the phenyl group, necessitating expensive, transition-metal-catalyzed arylation steps that introduce heavy metal impurities and reduce overall yield[1]. Conversely, 3-phenylpropylamine lacks the critical double bond, rendering it inert to allylic functionalization and completely unsuitable for synthesizing active pharmaceutical ingredients (APIs) that rely on the rigid, conjugated cinnamyl geometry for target receptor binding [2]. Furthermore, unlike highly volatile allylamine, cinnamylamine's higher molecular weight ensures stable handling and precise stoichiometric control during large-scale manufacturing.

Elimination of Transition-Metal Catalysis in API Scaffold Synthesis

Synthesizing cinnamyl-containing pharmaceutical scaffolds from basic allylamine requires a multi-step sequence involving N-protection, Pd-catalyzed Heck arylation, and deprotection, often yielding moderate overall recoveries (55-65%) and requiring rigorous palladium scavenging [1]. Procuring cinnamylamine directly allows for a single-step N-alkylation to achieve the target scaffold with near-quantitative conversion, completely eliminating transition metal costs and trace metal contamination risks in the final API.

Evidence DimensionSynthetic steps and metal catalyst requirement for cinnamyl-amine API scaffolds
Target Compound Data1 step (N-alkylation), 0 ppm Pd catalyst required
Comparator Or BaselineAllylamine (Requires 3 steps: protection, Pd-catalyzed arylation, deprotection)
Quantified DifferenceEliminates 2 synthetic steps and 100% of transition metal catalyst dependency
ConditionsIndustrial scale-up of naftifine/cinnarizine derivatives

Bypassing intermediate cross-coupling steps reduces cost-of-goods, accelerates production timelines, and simplifies regulatory compliance by avoiding heavy metal catalysts.

Dramatically Reduced Volatility and Improved Process Safety

In large-scale amination reactions, reagent volatility dictates the required engineering controls and stoichiometric excesses. Allylamine is highly volatile with a boiling point of 53 °C, posing significant inhalation hazards and requiring specialized containment [1]. Cinnamylamine, due to its conjugated phenyl ring, exhibits a much higher boiling point (approx. 236 °C), presenting as a stable liquid or low-melting solid at room temperature. This substantial reduction in vapor pressure minimizes evaporative losses during heated reactions and drastically lowers the required safety infrastructure.

Evidence DimensionBoiling Point / Volatility
Target Compound Data~236 °C (Stable at standard handling temperatures)
Comparator Or BaselineAllylamine (53 °C, highly volatile and hazardous)
Quantified Difference>180 °C increase in boiling point
ConditionsStandard atmospheric pressure handling and reactor charging

Procuring the heavier cinnamylamine instead of lighter allylamines reduces ventilation engineering costs, improves worker safety, and prevents yield loss from reagent evaporation.

Retention of Olefinic Reactivity for Advanced Functionalization

While saturated analogs like 3-phenylpropylamine are chemically robust, they are inert to further functionalization at the carbon chain. Cinnamylamine retains a reactive conjugated double bond, enabling downstream γ-arylation via Mizoroki-Heck reactions to form complex 3,3-diarylallylamines with yields up to 82% under mild conditions [1]. This orthogonal reactivity is unattainable with saturated comparators, making cinnamylamine the mandatory precursor for branched, multi-aryl amine libraries.

Evidence DimensionCompatibility with Pd-catalyzed γ-arylation
Target Compound DataYields up to 82% for 3,3-diarylallylamines
Comparator Or Baseline3-Phenylpropylamine (0% yield, completely inert to olefinic cross-coupling)
Quantified DifferenceAbsolute retention of cross-coupling reactivity vs. total inertness
ConditionsPd-catalyzed oxidative Mizoroki-Heck reaction conditions

The retained double bond is critical for procurement teams sourcing building blocks for complex library synthesis, as it provides an essential functionalization site absent in saturated analogs.

Avoidance of Over-Reduction Impurities from Nitrile Precursors

Attempting to generate cinnamylamine in-house via the catalytic hydrogenation of cinnamonitrile often results in poor chemoselectivity, as the conjugated double bond is highly susceptible to over-reduction, yielding the unwanted 3-phenylpropylamine [1]. Even optimized heterogeneous catalysts (e.g., Cu/SiO2) often struggle to push carbon balances above 75% without generating saturated byproducts. Procuring high-purity cinnamylamine directly circumvents this difficult chemoselective reduction, ensuring reproducible downstream performance without the need for complex chromatographic separation of saturated impurities.

Evidence DimensionPurity and yield of unsaturated amine
Target Compound DataDirect procurement guarantees >98% unsaturated amine
Comparator Or BaselineIn-house cinnamonitrile reduction (often yields <75% selectivity, contaminated with 3-phenylpropylamine)
Quantified DifferenceEliminates up to 25% over-reduction impurity generation
ConditionsHeterogeneous catalytic hydrogenation (e.g., Cu/SiO2 or Ru/SiO2)

Purchasing the isolated, pure cinnamylamine is more cost-effective and reliable than attempting the notoriously difficult chemoselective hydrogenation of cinnamonitrile in-house.

Commercial Synthesis of Allylamine Antimycotics (e.g., Naftifine)

Cinnamylamine is a highly efficient starting material for synthesizing naftifine and related squalene epoxidase inhibitors. Its direct use via N-alkylation with 1-chloromethylnaphthalene avoids the multi-step protection and arylation sequences required if starting from allylamine, streamlining the production of these critical APIs [1].

Production of Piperazine-Based Calcium Channel Blockers

For the synthesis of vasodilators like cinnarizine and flunarizine, cinnamylamine provides the essential cinnamyl moiety. The pre-installed trans-double bond ensures the correct pharmacological geometry, which cannot be achieved using saturated precursors like 3-phenylpropylamine [2].

Development of 3,3-Diarylallylamine Libraries via Heck Coupling

In drug discovery, cinnamylamine serves as a privileged scaffold for generating diverse 3,3-diarylallylamines. Its unprotected primary amine and reactive olefin allow for selective oxidative Mizoroki-Heck arylations, providing rapid access to complex chemical space without the volatility issues associated with simpler allylamines [3].

XLogP3

1.7

UNII

KRU5188QAR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

4360-51-4

Wikipedia

(E)-cinnamylamine

Dates

Last modified: 08-15-2023

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